
Chloromethyltrimethylsilane
Overview
Description
Chloromethyltrimethylsilane is an organosilicon compound with the molecular formula C₄H₁₁ClSi. It is a colorless liquid that is widely used in organic synthesis due to its reactivity and versatility. This compound is particularly valuable in the preparation of various silicon-containing intermediates and reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyltrimethylsilane can be synthesized through several methods. One common method involves the reaction of trimethylsilylmethyl chloride with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
In industrial settings, this compound is often produced by the direct reaction of methyl chloride with a silicon-copper alloy.
Chemical Reactions Analysis
Types of Reactions
Chloromethyltrimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles, replacing the chlorine atom with other functional groups.
Hydrolysis: In the presence of water, it hydrolyzes to form trimethylsilanol and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include trimethylsilyl ethers, amines, or thiols.
Hydrolysis Products: The primary products of hydrolysis are trimethylsilanol and hydrochloric acid.
Scientific Research Applications
Organic Synthesis
CMM3 is widely used as a reagent in organic synthesis due to its ability to introduce chloromethyl groups into organic molecules. This functionality is critical for the synthesis of various compounds, including:
- Alkenes : CMM3 can react with aldehydes or ketones in the presence of triphenylphosphine to synthesize terminal alkenes .
- Silyl Ethers : It is employed in the preparation of silyl ethers which are crucial intermediates in organic reactions.
Pharmaceutical Development
CMM3 plays a vital role in pharmaceutical chemistry. It has been utilized as a building block for:
- Pharmaceutical Ingredients : Its reactivity allows for the introduction of functional groups that are essential for drug activity .
- Synthesis of Complex Molecules : For instance, it has been used in the asymmetric total synthesis of biologically active compounds such as illisimonin A, where it helps form key intermediates through selective reactions .
Agricultural Chemicals
In agriculture, CMM3 is significant for the development of pesticides and herbicides. Its ability to modify chemical structures enhances the efficacy and specificity of agrochemicals, contributing to improved crop protection strategies .
Data Tables on Applications
The following table summarizes various applications of Chloromethyltrimethylsilane across different fields:
Field | Application | Details |
---|---|---|
Organic Synthesis | Synthesis of Alkenes | Reacts with aldehydes/ketones using triphenylphosphine |
Pharmaceutical Chemistry | Building Block for Drugs | Used to synthesize complex pharmaceutical compounds |
Agricultural Chemicals | Development of Pesticides | Enhances efficacy and specificity of agrochemicals |
Case Study 1: Synthesis of Illisimonin A
In a recent study published in PubMed Central, researchers demonstrated the use of CMM3 in synthesizing illisimonin A, a compound with potential therapeutic effects. The study highlighted how CMM3 facilitated the formation of critical intermediates through selective reactions under controlled conditions .
Case Study 2: Silyl Ether Formation
Another study focused on the utility of CMM3 in forming silyl ethers which are essential intermediates in various organic transformations. The research provided insights into optimizing reaction conditions to enhance yields and selectivity, showcasing CMM3's role as a key reagent .
Mechanism of Action
The mechanism of action of Chloromethyltrimethylsilane involves its reactivity towards nucleophiles. The silicon atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the substitution of the chlorine atom with various functional groups, depending on the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Chlorotrimethylsilane: Similar in structure but lacks the methylene bridge.
Trimethylsilylmethyl chloride: Similar but with different reactivity due to the absence of the chlorine atom on the methylene group.
Uniqueness
Chloromethyltrimethylsilane is unique due to its ability to form a wide range of silicon-containing intermediates and reagents. Its reactivity towards nucleophiles makes it a valuable compound in organic synthesis and various industrial applications .
Biological Activity
Chloromethyltrimethylsilane (CMM3) is a silane compound with the molecular formula and a molecular weight of 122.67 g/mol. It is primarily used in the synthesis of various silicon-based materials and has garnered attention for its biological activity, particularly regarding its potential toxicity and genotoxicity.
- Appearance : Clear, mobile, colorless liquid
- Odor : Pungent
- Boiling Point : 97 - 98 °C
- Density : 0.879 g/cm³ at 20 °C
- Solubility in Water : 0.4 g/L at 20 °C
- Flash Point : -2 °C
Biological Activity Overview
This compound exhibits significant biological activity, particularly in terms of cytotoxicity and genotoxicity. Research indicates that it can induce irritation and has potential mutagenic effects under certain conditions.
Toxicological Studies
-
Irritation Potential :
- In a study involving New Zealand white rabbits, application of undiluted this compound to the cornea resulted in a mean Draize score of 31.5/110, indicating severe irritation with symptoms such as corneal injury and conjunctivitis .
- In rats exposed to vapors at concentrations of 12,850 mg/m³ for one hour, corneal opacity was observed, highlighting its irritative properties .
-
Genotoxicity :
- In vitro studies have shown that this compound can induce chromosome aberrations in mouse lymphoma cells without metabolic activation. However, it did not induce gene mutations or sister chromatid exchanges .
- A weak positive response was noted in bacterial mutagenicity tests (S. typhimurium strain TA100), suggesting potential genotoxic effects under specific conditions .
- Carcinogenic Potential :
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Applications in Research and Industry
This compound serves as a building block in the synthesis of silicon-containing compounds used in various applications, including pharmaceuticals and advanced materials . Its ability to modify surfaces and create functionalized silanes makes it valuable in materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Chloromethyltrimethylsilane, and how do reaction conditions influence yield?
this compound is commonly synthesized via reactions involving allyltrimethylsilane and chloromethyl methyl ether in the presence of Lewis acid catalysts like boron trifluoride etherate . Industrial-scale synthesis employs continuous flow reactors to optimize purity and minimize by-products. Key factors affecting yield include catalyst concentration (0.5–1.5 mol%), temperature (20–40°C), and reaction time (4–8 hours). Monitoring via thin-layer chromatography (TLC) ensures completion .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified face shields, chemical-resistant gloves (e.g., nitrile), and full-body suits to prevent skin/eye contact .
- Ventilation: Work in a fume hood due to volatile organic compound (VOC) emissions .
- First Aid: Immediate flushing with water for 15+ minutes is required upon exposure. Contaminated gloves must be disposed of per hazardous waste regulations .
- Storage: Keep in airtight containers at <25°C, away from incompatible materials (e.g., strong oxidizers) .
Q. Which nucleophilic substitution reactions are most effective with this compound?
The compound reacts efficiently with amines, alcohols, and thiols under mild conditions. For example:
- Amine Substitution: Reacting with primary amines (e.g., benzylamine) in THF at 25°C yields silylated amine derivatives, with yields >85% .
- Alcoholysis: Methanol in anhydrous conditions produces trimethylsilanol derivatives, requiring stoichiometric base (e.g., triethylamine) to neutralize HCl by-products .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using spectroscopic techniques?
- NMR Analysis: The methylene (-CH2-) protons adjacent to chlorine resonate at δ 2.75 ppm (¹H NMR). Post-reaction shifts (e.g., to δ 2.50 ppm after sulfur incorporation) confirm structural changes, as seen in silica-reinforced rubber synthesis .
- IR Spectroscopy: Si-C stretching vibrations at 680–720 cm⁻¹ and C-Cl bonds at 550–600 cm⁻¹ validate reaction progress .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
Discrepancies arise from varying testing models (e.g., in vitro vs. in vivo). For instance:
- Acute Toxicity: LD50 values in rodents range from 200–500 mg/kg, but in vitro assays (e.g., human keratinocyte tests) suggest higher sensitivity .
- Mitigation: Cross-validate data using standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity) and prioritize peer-reviewed studies over vendor-supplied SDS .
Q. How is this compound utilized in complex organic syntheses, such as β-turn mimetic libraries?
In peptide mimetics, it serves as a precursor for azomethine ylide synthesis. Key steps include:
- Cycloaddition: React with mixed fumarate esters under ultrasound (40 kHz, 50°C) to form pyrrolidine scaffolds, achieving 70–80% yields .
- Deprotection: Hydrogenolysis (H2/Pd(OH)2) removes benzyl groups, followed by Troc protection for nitrogen functionalization .
Q. What role does this compound play in material science applications, such as polymer modification?
It introduces silicon-based functionalities into polymers, enhancing thermal stability and mechanical properties. For example:
- Rubber Reinforcement: Reacting with Na2S4 in vulcanization processes creates sulfur-silane linkages, improving elasticity (20–30% increase in tensile strength) .
- Surface Functionalization: Grafting onto silica nanoparticles (via silanol groups) enables tailored hydrophobicity for coatings .
Q. Data Contradiction Analysis
- Toxicity Classification: While some SDS classify it as "Highly Toxic" (H330), other studies label it as "Harmful" (H302) due to route-dependent effects (inhalation vs. dermal) . Researchers should adhere to the precautionary principle, using worst-case thresholds in risk assessments.
- Reactivity: Discrepancies in incompatibility reports (e.g., conflicting data on oxidizer interactions) warrant empirical testing under controlled conditions .
Q. Key Physical Properties
Property | Value | Reference |
---|---|---|
Boiling Point | 97–98°C | |
Flash Point | -2°C (closed cup) | |
Density | 0.886 g/cm³ | |
Refractive Index | 1.4180 |
Properties
IUPAC Name |
chloromethyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClSi/c1-6(2,3)4-5/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCUOKHIVGWCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062330 | |
Record name | Silane, (chloromethyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344-80-1 | |
Record name | (Chloromethyl)trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2344-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, (chloromethyl)trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002344801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (chloromethyl)trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, (chloromethyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloromethyltrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.326 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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